2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It has a molecular formula of C27H39N5O5S2 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of conventional techniques and is characterized by elemental analysis, IR, MS, 1H, and 13C NMR . Pyridine synthesis, for example, can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. For instance, the synthesis of similar compounds often involves reactions like condensation .Scientific Research Applications
Scientific Research Applications of Structurally Similar Compounds
Pharmacokinetics and Drug Metabolism
Compounds with complex structures, similar to the one mentioned, are often studied for their pharmacokinetic properties. For example, the metabolism, absorption, and excretion pathways of novel compounds are critical in drug development. Studies may focus on how such compounds are processed in the human body, identifying metabolites, and assessing their safety profiles. This involves examining the compound's stability, solubility, and potential interaction with biological targets or enzymes (Renzulli et al., 2011).
Toxicology and Environmental Health
Research into the environmental impact and toxicology of chemical compounds is crucial. Studies might explore the persistence of similar compounds in the environment, their potential bioaccumulation, and effects on human health and ecosystems. This includes examining exposure routes, such as through contaminated water, air, or food, and assessing the risk to populations or wildlife (Babina et al., 2012).
Therapeutic Applications and Mechanism of Action
Compounds with unique structures may be investigated for their therapeutic potential against various diseases. This involves elucidating their mechanism of action, such as inhibition or activation of specific cellular pathways, receptors, or enzymes. For instance, the compound's efficacy in modulating neurotransmitter systems, impacting cellular signaling, or offering neuroprotective effects could be of interest. Research might aim to understand the compound's binding affinity, selectivity, and therapeutic index for potential clinical applications (Eisensehr et al., 2001).
Drug Development and Design
The detailed structure-activity relationship (SAR) studies of such compounds help in drug design and development. By modifying functional groups or the molecular framework, researchers can enhance the compound's pharmacological profile, reduce toxicity, and improve drug-like properties. This iterative process involves synthesizing analogs, testing their biological activity, and optimizing for desired traits (Koch & Angerer, 2007).
Safety and Hazards
properties
IUPAC Name |
2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4O4S2.ClH/c1-7-9-15-31(16-10-8-2)37(34,35)19-13-11-18(12-14-19)24(33)29-25-21(23(28)32)20-17-26(3,4)30-27(5,6)22(20)36-25;/h11-14,30H,7-10,15-17H2,1-6H3,(H2,28,32)(H,29,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMEWXSUBGYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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